

## Interpreting conflicting data from BNTX maleate studies

Author: BenchChem Technical Support Team. Date: December 2025



# Navigating Ambiguous Results in BNTX Clinical Trials

**Technical Support Center** 

This technical support center provides guidance for researchers, scientists, and drug development professionals interpreting conflicting data from clinical studies of BioNTech (BNTX) therapeutic candidates. The following troubleshooting guides and frequently asked questions (FAQs) address specific discrepancies in trial outcomes for key programs.

## Troubleshooting & FAQs Autogene Cevumeran (BNT122/RO7198457): Interpreting Efficacy Discrepancies

Question: Why are there conflicting efficacy results for the individualized neoantigen vaccine autogene cevumeran (BNT122) across different clinical trials? Early data in pancreatic cancer seemed promising, but later results in other cancers and settings are less encouraging.

#### Answer:

Interpreting the efficacy of autogene cevumeran requires a nuanced understanding of the different trial phases, cancer types, and patient populations studied. The observed discrepancies arise from several factors:

### Troubleshooting & Optimization





- Early vs. Late-Stage Disease: The initial promising data for autogene cevumeran came from a Phase 1 trial in resected Pancreatic Ductal Adenocarcinoma (PDAC), an adjuvant setting where the tumor burden is low.[1] In this context, an induced T-cell response may be more effective at eliminating residual microscopic disease. Conversely, a Phase 1b study in patients with advanced, heavily pre-treated solid tumors showed a low overall response rate, suggesting that in late-stage, bulky disease, the vaccine-induced T-cell response may be insufficient to overcome the tumor's established immunosuppressive microenvironment.[2]
- Correlation of Immune Response with Clinical Outcome: A key finding in the PDAC trial was that the induction of a high-magnitude T-cell response correlated with a longer recurrence-free survival.[3] Specifically, 8 out of 16 patients mounted a T-cell response, and these patients had a significantly better outcome. However, in the broader Phase 1b study, while T-cell responses were generated in a majority of evaluable patients (77%), this did not translate into a high rate of tumor shrinkage (8% ORR with atezolizumab, 4% as monotherapy).[2] This suggests that generating a T-cell response is a critical first step, but it is not always sufficient for clinical efficacy, particularly in advanced disease.
- Trial Endpoints and Futility Analysis: A Phase 2 trial in adjuvant colorectal cancer crossed a
  pre-specified futility boundary at a planned interim analysis, suggesting the trial is unlikely to
  meet its primary endpoint.[4] This outcome, while disappointing, is a designed part of clinical
  development to stop trials that are not showing sufficient promise. It is important to note that
  the trial will continue to the final analysis for a complete dataset.[4]
- Safety Signals: The development program for autogene cevumeran has also encountered safety-related pauses. The IMcode-004 Phase 2 trial in adjuvant muscle-invasive bladder cancer was temporarily put on hold due to a "safety event" in the run-in population before later resuming enrollment.[4][5] Such events necessitate a thorough investigation and can impact the overall development timeline and interpretation of risk-benefit.

Summary of Key Conflicting Data for Autogene Cevumeran (BNT122):



| Trial Phase & Indication                      | Positive/Promising<br>Findings                                                                                 | Conflicting/Negative<br>Findings                                                            |  |
|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--|
| Phase 1, Adjuvant Pancreatic<br>Cancer (PDAC) | Vaccine-induced T-cell responses in 50% of patients (8/16) correlated with longer recurrence-free survival.[3] | Small sample size and single-<br>arm design are limitations.[6]                             |  |
| Phase 1b, Advanced Solid<br>Tumors            | Elicited neoantigen-specific T-cell responses in 77% of evaluable patients.[2]                                 | Low overall response rate (ORR): 8% in combination with atezolizumab, 4% as monotherapy.[2] |  |
| Phase 2, Adjuvant Colorectal<br>Cancer        | N/A                                                                                                            | Crossed futility boundary at first interim analysis, suggesting the trial may fail.[4]      |  |
| Phase 2, Adjuvant Bladder<br>Cancer           | N/A                                                                                                            | Temporarily placed on hold due to a "safety event".[5]                                      |  |

## **BNT111:** Reconciling Positive Phase 2 Data with Program Discontinuation

Question: The Phase 2 trial of BNT111 in advanced melanoma met its primary endpoint. Why did BioNTech halt further development of this candidate?

#### Answer:

This is a valid point of confusion, as the discontinuation of a program after a successful trial is not common. The decision to halt the BNT111 program appears to be strategic rather than data-driven in terms of efficacy or safety failure.

Positive Efficacy Data: The Phase 2 trial of BNT111 in combination with the anti-PD-1 antibody cemiplimab in patients with unresectable Stage III or IV melanoma who had progressed on prior anti-PD-(L)1 therapy met its primary endpoint. The combination achieved an objective response rate (ORR) of 18.1%, which was statistically significant compared to historical controls.[7][8]



Strategic Pipeline Prioritization: Despite these positive results, BioNTech announced a pause
in further clinical trials for BNT111.[7] This decision was attributed to a strategic shift to focus
on other, potentially more promising or broader, cancer immunotherapy programs in their
pipeline, such as BNT116 and BNT113, as well as their personalized iNeST platform
(autogene cevumeran).[7] This highlights a common challenge in drug development where
companies must allocate resources to the programs with the perceived greatest potential for
clinical and commercial success.

Quantitative Data from BNT111 Phase 2 Trial (BNT111-01):

| Treatment Arm             | Objective<br>Response<br>Rate (ORR) | Complete<br>Response (CR)<br>Rate | Disease<br>Control Rate<br>(DCR) | Median Overall<br>Survival (OS) |
|---------------------------|-------------------------------------|-----------------------------------|----------------------------------|---------------------------------|
| BNT111 +<br>Cemiplimab    | 18.1%                               | 11.7%                             | 55.3%                            | 20.7 months                     |
| BNT111<br>Monotherapy     | 17.4%                               | 13.0%                             | 58.7%                            | 13.7 months                     |
| Cemiplimab<br>Monotherapy | 13.6%                               | 4.5%                              | 47.7%                            | 22.3 months                     |

Data presented at the 2025 ESMO Congress.[8]

## **Experimental Protocols & Methodologies**

Autogene Cevumeran (iNeST) Manufacturing and Administration Workflow:

The individualized nature of autogene cevumeran requires a multi-step, patient-specific manufacturing process.

- Tumor and Blood Collection: A sample of the patient's tumor and a blood sample are collected.
- Genomic Sequencing: DNA and RNA are isolated from both the tumor and normal cells (from blood). Next-generation sequencing is performed to identify tumor-specific mutations.



- Neoantigen Prediction: A computational pipeline analyzes the sequencing data to identify
  mutations that result in neoantigens—peptides that are presented on the tumor cell surface
  and can be recognized by the immune system. Up to 20 of the most immunogenic
  neoantigens are selected for each patient.
- mRNA Vaccine Construction: An mRNA molecule is synthesized that encodes for the selected neoantigens. This mRNA is then encapsulated in a lipid nanoparticle (lipoplex) formulation for delivery.
- Administration: The personalized vaccine is administered to the patient, typically via intravenous infusion, often in combination with an immune checkpoint inhibitor to enhance the T-cell response.

BNT111 (FixVac) Mechanism of Action:

BNT111 is an off-the-shelf, non-individualized mRNA vaccine.

- Fixed Antigens: The vaccine contains mRNA encoding a fixed set of four non-mutated, melanoma-associated antigens that are commonly expressed in over 90% of cutaneous melanomas.[9]
- Lipoplex Delivery: The mRNA is formulated in BioNTech's proprietary uridine mRNA-LPX technology, which is designed to enhance stability and delivery to antigen-presenting cells (APCs) like dendritic cells.
- Antigen Presentation & T-Cell Activation: Once inside the APCs, the mRNA is translated into the melanoma-associated antigens. These antigens are then processed and presented on the cell surface via MHC class I and II molecules, leading to the activation of antigen-specific CD8+ and CD4+ T-cells.
- Tumor Attack: The activated T-cells can then recognize and kill melanoma cells that express these target antigens.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for autogene cevumeran (BNT122) personalization.





Click to download full resolution via product page

Caption: Mechanism of action for the BNT111 FixVac candidate.





Click to download full resolution via product page

Caption: Logical relationship of conflicting autogene cevumeran data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BioNTech treats first subject in Phase II cancer vaccine trial [clinicaltrialsarena.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Bad omens for BioNTech & Roche's neoantigen project | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 5. More problems for BioNTech & Roche's neoantigen shot | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 6. aacr.org [aacr.org]
- 7. BioNTech halts late-stage melanoma vaccine despite promising data [biotechsnap.com]



- 8. onclive.com [onclive.com]
- 9. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- To cite this document: BenchChem. [Interpreting conflicting data from BNTX maleate studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575585#interpreting-conflicting-data-from-bntx-maleate-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com